molecular formula C13H14ClF3N2O2 B1429472 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid CAS No. 1311279-30-7

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid

Cat. No.: B1429472
CAS No.: 1311279-30-7
M. Wt: 322.71 g/mol
InChI Key: HULLVRCVIPQZSK-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid is a piperidine-carboxylic acid derivative featuring a substituted pyridine moiety. Its structure includes a 3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl group attached to the piperidine ring, with a carboxylic acid functional group at the 4-position. This compound is part of a broader class of heterocyclic molecules explored for medicinal and agrochemical applications due to the bioactivity-enhancing trifluoromethyl and chloro substituents.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O2/c14-10-5-9(13(15,16)17)6-18-11(10)7-19-3-1-8(2-4-19)12(20)21/h5-6,8H,1-4,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULLVRCVIPQZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Using Sulfur Tetrafluoride (SF4)

A prominent industrially viable method for introducing trifluoromethyl groups into piperidine carboxylic acids involves the use of sulfur tetrafluoride (SF4) as a fluorinating agent. The process is characterized by:

  • Reacting piperidine-4-carboxylic acid or its monochloro derivatives with SF4 in a mixed solvent system.
  • The solvent mixture typically consists of anhydrous hydrogen fluoride and methyl chloride (or dichloromethane/trichloromethane) in a mass ratio ranging from 1:1 to 1:10.
  • The reaction is conducted at temperatures between 50 and 150 °C for 3–4 hours under stirring.
  • After reaction completion, the mixture is cooled, quenched in ice water, neutralized to pH 10 with sodium hydroxide, extracted with an organic solvent, and purified by distillation.

This method offers several advantages:

  • Short reaction time and low reaction pressure compared to other fluorination methods.
  • High yield and stable product quality.
  • The mixed solvent system reduces vapor pressure and protects amino groups from degradation by SF4.
  • The reaction mechanism involves conversion of carboxylic acid groups to acyl fluorides, which further react with SF4 to form trifluoromethyl groups.

The overall fluorination reaction can be summarized as:

$$
\text{R-COOH} + \text{SF}4 \rightarrow \text{R-COF} + \text{SOF}2 + \text{HF}
$$
$$
\text{R-COF} + \text{SF}4 \rightarrow \text{R-CF}3 + \text{SOF}_2
$$

Where R represents the piperidine or pyridine ring system.

Optimization Parameters

Parameter Range/Value Notes
Temperature 50–150 °C (preferably 75–105 °C) Controls reaction rate and selectivity
SF4 to substrate molar ratio 1.5–3.0 (preferably 2.1–2.7) Excess SF4 improves yield but excessive waste
Solvent ratio (piperidine acid: solvent) 1:1 to 1:8 (preferably 1:2 to 1:5) Solvent protects amino groups and reduces pressure
Reaction time 3–4 hours Sufficient for complete fluorination

This method is described in detail in patent CN102603611B and is recognized for its industrial applicability due to scalability and reproducibility.

Synthesis of the Pyridinylmethyl Substituent and Coupling

The pyridine ring bearing the 3-chloro and 5-trifluoromethyl substituents can be prepared through selective halogenation and trifluoromethylation steps, often starting from substituted pyridinyl amines or bromides.

Catalytic Amination and Coupling

Literature reports (e.g., ACS Publications, 2014) describe the synthesis of related derivatives via:

  • Catalytic amination of 2-bromo-5-substituted pyridines using palladium catalysts (e.g., Pd2(dba)3) and ligands like xantphos.
  • Coupling of substituted pyridinyl amines with piperidine derivatives under mild conditions.
  • Use of thiocarbonyldiimidazole or phenoxycarbonyl chloride to facilitate coupling steps.
  • Microwave-assisted reactions to improve yields and reduce reaction times.

Purification and Characterization

After synthesis, the compound is typically purified by:

  • Extraction with organic solvents such as dichloromethane or trichloromethane.
  • Distillation or recrystallization to remove impurities.
  • Analytical techniques including ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure.

Summary Table of Preparation Methods

Preparation Stage Method/Technique Key Reagents/Conditions Advantages
Trifluoromethylation SF4 fluorination in mixed solvent SF4, piperidine carboxylic acid, HF/CH3Cl, 75–105 °C, 3–4 h High yield, low pressure, scalable
Pyridine ring functionalization Pd-catalyzed amination and coupling Pd2(dba)3, xantphos, Cs2CO3, acetonitrile Selective substitution, mild conditions
Coupling to piperidine Thiocarbonyldiimidazole-assisted coupling 40 °C, DMF Efficient formation of carbothioamide
Purification Extraction, distillation, recrystallization Organic solvents, neutralization steps High purity, stable product

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution reactions often involve nucleophiles like amines or alcohols, with conditions optimized for high yield.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • IUPAC Name : 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid
  • Molecular Formula : C13H14ClF3N2O2
  • Molecular Weight : 308.71 g/mol
  • Structural Features : The presence of a piperidine ring, a carboxylic acid group, and a trifluoromethyl-substituted pyridine enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has been studied for its potential as a drug candidate due to its ability to interact with various biological targets. It exhibits properties that may inhibit specific enzymes or receptors involved in disease pathways.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation by targeting signaling pathways associated with tumor growth and survival .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. It may influence neurotransmitter systems, making it a candidate for the treatment of neurological disorders such as depression or anxiety .

Inhibition Studies

A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the activity of specific kinases involved in cancer progression. This suggests that this compound could also exhibit similar inhibitory effects .

Conclusion and Future Directions

The applications of this compound are broad, particularly in the fields of medicinal chemistry and pharmacology. Its potential as an anticancer agent and its possible neuropharmacological effects warrant further investigation through clinical studies and trials.

Future research should focus on:

  • Elucidating the precise mechanisms of action.
  • Conducting comprehensive safety evaluations.
  • Exploring its efficacy in various disease models.

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Key Observations :

  • Solubility and Bioavailability : The ethyl ester (lipophilic) and methylamide (enhanced hydrogen-bonding capacity) derivatives likely exhibit improved membrane permeability compared to the polar carboxylic acid .
  • Synthetic Flexibility : The carboxylic acid serves as a precursor for esters and amides, enabling tailored pharmacokinetic optimization .

Functional Group Impact on Bioactivity

  • Chloro Substituent : Contributes to steric bulk and electronic effects, influencing selectivity in molecular interactions .

Pharmacologically Relevant Analogs

  • Pyrazolo[4,3-d]pyrimidine-Piperidine Hybrid (Patent Compound): A structurally distinct analog with a pyrazolo-pyrimidine core attached to piperidine-4-carboxylic acid.
  • Pyridine-Pyrazole Derivatives : Compounds like 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-82-2) highlight the role of fused heterocycles in enhancing bioactivity, though their specific targets differ .

Biological Activity

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and a trifluoromethyl-substituted pyridine, suggests various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C14H17ClF3N3O
  • Molecular Weight : 335.75 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding and electrostatic interactions. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and metabolic stability .

Key Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes, including those involved in cancer progression and neurodegenerative diseases.
  • Receptor Interaction : The compound may act as a ligand for different receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of piperidine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Neuroprotective Effects

The compound may also possess neuroprotective properties, particularly in the context of Alzheimer's disease. It has been suggested that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration. This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. The trifluoromethyl group contributes to its metabolic stability, suggesting a potential for prolonged therapeutic effects.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of piperidine derivatives for their biological activities:

StudyFindings
Liu et al. (2023)Identified compounds with significant anticancer activity through apoptosis induction in FaDu cells .
MDPI Review (2023)Discussed the role of piperidine derivatives in Alzheimer’s treatment via enzyme inhibition .
BenchChem DataHighlighted the structural characteristics that contribute to the compound's bioactivity.

Q & A

Q. Basic Research Focus

  • Chromatography : HPLC with ≥95% purity thresholds is standard for assessing synthetic intermediates and final products .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., trifluoromethyl group at pyridine-C5).
    • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., C13_{13}H11_{11}ClF3_3N2_2O2_2 for the parent compound).

How should researchers resolve discrepancies between theoretical and experimental NMR data?

Q. Advanced Research Focus

  • Byproduct identification : Use LC-MS to detect impurities (e.g., unhydrolyzed esters or side products from incomplete coupling).
  • Dynamic NMR : Assess rotational barriers in piperidine rings that may cause signal splitting.
  • Computational validation : Compare experimental 13C^{13}\text{C} shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
  • Solvent effects : Test in deuterated DMSO or CDCl3_3 to rule out solvent-induced shifts .

What medicinal chemistry applications are suggested by structural analogs of this compound?

Q. Advanced Research Focus

  • Receptor targeting : The pyridine-piperidine scaffold is common in kinase inhibitors (e.g., EGFR or PI3K). The trifluoromethyl group enhances metabolic stability and binding affinity .
  • Prodrug development : The carboxylic acid moiety can be esterified for improved bioavailability, with hydrolysis in vivo releasing the active form .
  • Structure-activity relationship (SAR) : Modifications at the piperidine-4-carboxylic acid group (e.g., amidation) can alter pharmacokinetic properties .

What strategies enable efficient functionalization of the piperidine-4-carboxylic acid group?

Q. Advanced Research Focus

  • Amide formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) with amines like methylamine or diethylamine .
  • Esterification : React with alcohols (e.g., methanol) under acidic catalysis (H2_2SO4_4) or Mitsunobu conditions for stereospecificity.
  • Protection-deprotection : Temporarily protect the carboxylic acid as a tert-butyl ester (Boc) to prevent interference during subsequent reactions .

What mechanistic insights explain cyclization efficiency in pyridine-piperidine hybrid syntheses?

Q. Advanced Research Focus

  • Catalytic pathways : Palladium or copper catalysts facilitate C–N coupling between pyridine and piperidine intermediates. For example, Pd(OAc)2_2 with XPhos ligand enables efficient cross-coupling under inert atmospheres .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .
  • Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable products, while lower temperatures may yield kinetic intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid
Reactant of Route 2
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1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid

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